[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 933716-41-7
VCID: VC2971169
InChI: InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8)
SMILES: C(C1=NC(=NN1)Br)N
Molecular Formula: C3H5BrN4
Molecular Weight: 177 g/mol

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine

CAS No.: 933716-41-7

Cat. No.: VC2971169

Molecular Formula: C3H5BrN4

Molecular Weight: 177 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine - 933716-41-7

Specification

CAS No. 933716-41-7
Molecular Formula C3H5BrN4
Molecular Weight 177 g/mol
IUPAC Name (3-bromo-1H-1,2,4-triazol-5-yl)methanamine
Standard InChI InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8)
Standard InChI Key PZOVWMAJFNVDFJ-UHFFFAOYSA-N
SMILES C(C1=NC(=NN1)Br)N
Canonical SMILES C(C1=NC(=NN1)Br)N

Introduction

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine: A Comprehensive Overview

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine (CAS No. 933716-41-7) is a triazole derivative featuring a bromine substituent at the 5-position and a methylamine group at the 3-position. This compound belongs to the triazole class of heterocyclic amines, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Below is a detailed analysis of its properties, synthesis, and research implications.

Key Synthetic Strategies

  • Halogenation and Amination:

    • Bromination of triazole precursors (e.g., 1,2,4-triazole-3-methylamine) using reagents like tribromooxyphosphorus (PBr₃) or N-bromosuccinimide (NBS).

    • Subsequent amination via condensation reactions.

  • Protection-Deprotection Methods:

    • Use of tert-butyl carbamate (Boc) or trifluoroacetic acid (TFA) for temporary protection of amine groups during synthesis, as seen in pyrazole analogs .

StepReaction TypeReagents/ConditionsOutcome
1BrominationPBr₃, DMF, RT5-Bromo-triazole intermediate
2AminationMethylamine, base (e.g., K₂CO₃)Methylamine-substituted triazole

Note: Exact conditions may vary based on precursor availability.

Applications and Research Findings

The compound’s structural features make it valuable for diverse applications:

Pharmaceutical Intermediates

  • Antimicrobial Agents: Triazole derivatives are known for inhibiting fungal ergosterol synthesis (e.g., fluconazole). The bromine atom may enhance binding affinity to microbial targets .

  • Anticancer Potential: Triazoles often induce apoptosis in cancer cells. While direct studies on this compound are sparse, analogous 5-bromo-triazoles show cytotoxicity in pancreatic cancer models (IC₅₀ ~50 µM).

Materials Science

  • Coordination Chemistry: The amine group can act as a ligand for metal ions, enabling applications in catalysis or sensor development.

  • Polymer Modification: Incorporation into polymers for enhanced thermal or electrical properties.

Agricultural Use

  • Fungicides: Derivatives with bromine and amine groups may inhibit fungal growth in crops.

Research Challenges and Future Directions

Despite its potential, challenges remain:

ChallengeSolution Pathway
Synthetic YieldOptimize bromination/amination conditions
SelectivityUse directed ortho-metallation (DoM) strategies
Biological Data GapsConduct in vivo toxicity and efficacy studies

Comparison with Related Compounds

The table below highlights structural and functional differences:

CompoundBromine PositionSubstituent (Position 3)Key Application
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine5MethylaminePharmaceutical intermediates
5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine5MethylAntimicrobial agents
5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine53-Methylbut-2-en-1-ylAnticancer research

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